

The Parsed Peptide: A Technical History of the Discovery of ACTH Fragments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a central player in the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for its role in stimulating the adrenal cortex to produce and release cortisol. However, the biological story of ACTH is not confined to the intact hormone. A rich history of scientific inquiry has revealed that ACTH is a precursor to a variety of smaller peptide fragments, each with its own unique discovery, and in some cases, distinct biological activities. This technical guide provides an in-depth history of the discovery of these ACTH peptide fragments, detailing the experimental methodologies that unveiled their existence and the quantitative assessment of their functions.

The Dawn of ACTH: From Discovery to Primary Structure

The journey into ACTH fragments begins with the discovery of the parent molecule itself. In 1933, Evelyn M. Anderson, James Bertram Collip, and David Landsborough Thomson co-discovered ACTH and described its function in the body.[1] It wasn't until 1943 that ACTH was first isolated.[2][3][4] The subsequent decades saw intense efforts to elucidate its structure, culminating in the determination of its 39-amino acid sequence.[5] This foundational work paved the way for the identification of naturally occurring fragments derived from this polypeptide.



The Proopiomelanocortin (POMC) Precursor: A Peptide Factory

A pivotal breakthrough in understanding the origin of ACTH and its fragments was the discovery of proopiomelanocortin (POMC). It was found that ACTH is not synthesized as a standalone peptide but is cleaved from this larger precursor protein. The tissue-specific processing of POMC by prohormone convertases leads to a diverse array of bioactive peptides, including ACTH, α -melanocyte-stimulating hormone (α -MSH), and corticotropin-like intermediate lobe peptide (CLIP).

Key ACTH Fragments: A History of Their Unveiling α-Melanocyte-Stimulating Hormone (α-MSH): The N-Terminal Fragment

Discovery and Characterization: α -MSH, corresponding to the first 13 amino acids of ACTH (ACTH(1-13)), was one of the earliest fragments to be identified. Its discovery was intertwined with studies on pigmentation, as it was observed to stimulate melanocytes. The elucidation of its structure revealed that it is essentially the N-terminal portion of ACTH, often with N-terminal acetylation and C-terminal amidation, modifications crucial for its full biological activity.

Experimental Protocols for Isolation and Sequencing: The initial isolation of α -MSH from pituitary glands involved classical biochemical techniques.

- Extraction: Pituitary glands were typically homogenized in acidic conditions to inactivate proteolytic enzymes and extract the peptides.
- Purification: A combination of techniques was employed, including:
 - Gel Filtration Chromatography (e.g., Sephadex G-50): This method separated peptides based on their molecular weight, allowing for the initial separation of smaller fragments like α-MSH from larger proteins and ACTH itself.
 - Ion-Exchange Chromatography (e.g., on carboxymethyl-cellulose): This technique separated peptides based on their net charge at a specific pH, further purifying α-MSH.



- \circ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This became a powerful tool for the final purification of α -MSH to homogeneity, separating it from other closely related peptides.
- Sequencing: The amino acid sequence of α-MSH was determined using Edman degradation.
 This chemical method sequentially removes one amino acid at a time from the N-terminus of
 a peptide, which is then identified. This iterative process allowed for the complete
 sequencing of the 13-amino acid peptide.

Corticotropin-Like Intermediate Lobe Peptide (CLIP): The C-Terminal Remnant

Discovery and Characterization: CLIP, which corresponds to the C-terminal portion of ACTH, specifically residues 18-39 (ACTH(18-39)), was discovered through studies of the pituitary's intermediate lobe. It was found that in this lobe, ACTH is extensively processed, yielding α -MSH and CLIP. Unlike α -MSH, the initial biological role of CLIP was less clear, and it was initially considered an inactive byproduct of α -MSH production. Later studies suggested potential roles, including the stimulation of insulin secretion.

Experimental Protocols for Isolation and Characterization: The discovery of CLIP also relied on a combination of chromatographic and sequencing techniques.

- Purification: Similar to α -MSH, the purification of CLIP from pituitary extracts involved:
 - Gel Filtration Chromatography: To separate it from higher molecular weight precursors.
 - RP-HPLC: This was crucial for resolving the different forms of CLIP, as studies revealed multiple post-translationally modified versions (e.g., glycosylated, phosphorylated).

Characterization:

- Radioimmunoassay (RIA): Specific antibodies were developed that recognized the Cterminal region of ACTH. These RIAs were instrumental in tracking and quantifying CLIP during purification and in biological samples.
- Amino Acid Analysis and Sequencing: Edman degradation was used to confirm the amino acid sequence of the purified peptide, establishing it as ACTH(18-39).



Other Naturally Occurring ACTH Fragments

Further research, primarily on porcine pituitary extracts, led to the discovery of other ACTH fragments, suggesting a more complex processing of the hormone than previously thought. A significant study identified several novel fragments, including ACTH(1-31), ACTH(7-34), ACTH(7-36), and ACTH(7-38).

Experimental Protocols for Discovery: The identification of these fragments was made possible by advancements in protein chemistry techniques.

- Purification: Sequential RP-HPLC was the cornerstone of the purification strategy, allowing for the separation of these closely related peptides from a partially purified pituitary fraction.
- Structural Analysis:
 - Amino Acid Compositional Analysis: This provided the relative abundance of each amino acid in the purified peptides.
 - Peptide Mapping: The purified fragments were subjected to enzymatic digestion (e.g., with trypsin), and the resulting smaller peptides were analyzed by RP-HPLC. This created a "fingerprint" of the fragment.
 - Partial Sequencing: Edman degradation was performed on the intact fragments and their enzymatic digestion products to determine their complete primary structures.

Quantitative Biological Activity of ACTH Fragments

A critical aspect of understanding the significance of these fragments is the quantitative assessment of their biological activity. This has been primarily evaluated through in vitro bioassays measuring steroidogenesis and cAMP production in adrenal cells, as well as receptor binding assays.

Experimental Protocols for Bioassays:

- Isolated Adrenal Cell Bioassay:
 - Cell Preparation: Adrenal glands (typically from rats or guinea pigs) are dispersed into single cells using enzymes like collagenase or trypsin.



- Incubation: The isolated adrenal cells are incubated with varying concentrations of the ACTH fragment being tested.
- Measurement of Steroidogenesis: The amount of cortisol or corticosterone produced by the cells is measured, often using radioimmunoassay or HPLC.
- Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of the fragment.

cAMP Assay:

- Cell Culture: Adrenal cells or cell lines expressing the ACTH receptor (MC2R) are used.
- Stimulation: The cells are treated with the ACTH fragment.
- cAMP Measurement: Intracellular cAMP levels are quantified using methods like competitive binding assays or immunoassays.

Receptor Binding Assay:

- Membrane Preparation: Cell membranes containing the MC2R are isolated.
- Competitive Binding: The membranes are incubated with a radiolabeled ACTH analog (e.g., ¹²⁵I-ACTH) and increasing concentrations of the unlabeled ACTH fragment.
- Separation and Counting: The bound radioligand is separated from the free radioligand (e.g., by filtration), and the radioactivity is measured.
- Data Analysis: The data is used to calculate the inhibitory concentration (IC50) and the dissociation constant (Kd) of the fragment for the receptor.

Summary of Quantitative Data:



Peptide Fragment	Biological Activity	EC50 / IC50 / Kd	Reference(s)
ACTH(1-39) (Full-length)	Full Agonist (Steroidogenesis, cAMP production)	EC50 (cAMP): 57 x 10 ⁻¹² M	
ACTH(1-24)	Full Agonist	EC50 (cAMP): 7.5 x 10 ⁻¹² M	
α-MSH (ACTH(1-13))	Weak agonist at MC2R, potent at other MCRs	Steroidogenic effect at high concentrations	
CLIP (ACTH(18-39))	Generally considered inactive at MC2R	No significant steroidogenic activity	
ACTH(1-31)	Reduced or absent	Not specified	_
ACTH(7-34)	Reduced or absent	Not specified	-
ACTH(7-36)	Reduced or absent	Not specified	-
ACTH(7-38)	Antagonist at human MC2R	Not specified	-
ACTH(11-24)	Antagonist	IC50: ~10 ⁻⁹ M	-
ACTH(1-17)	Agonist	EC50 (cAMP): 49 x 10 ⁻¹² M	_
ACTH(17-39)	Inactive	No steroidogenic activity	

Note: The biological activities and quantitative data can vary depending on the species and the specific bioassay used.

Signaling Pathways of ACTH and its Fragments

The canonical signaling pathway for ACTH involves its binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR), on the surface of adrenal cortical cells. This interaction requires the presence of a crucial accessory protein, the melanocortin-2 receptor accessory protein (MRAP).



ACTH Signaling Pathway:



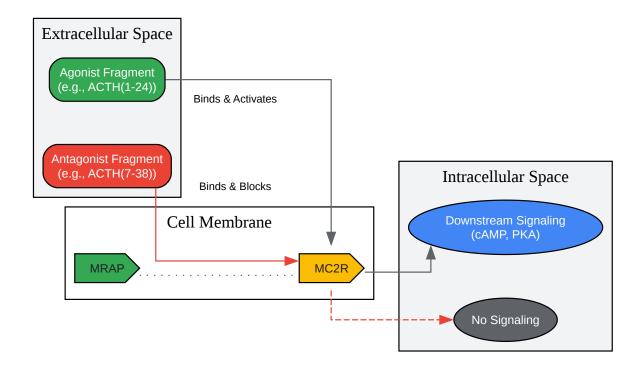
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Caption: Canonical ACTH signaling pathway via the MC2R.

Signaling of ACTH Fragments:

- Agonistic Fragments (e.g., ACTH(1-24)): These fragments bind to the MC2R/MRAP complex and activate the same downstream signaling cascade as full-length ACTH, leading to cAMP production and steroidogenesis.
- Antagonistic Fragments (e.g., ACTH(7-38), ACTH(11-24)): These fragments can bind to the MC2R but fail to induce the conformational change necessary for Gs protein activation. They competitively inhibit the binding of full-length ACTH, thereby blocking its signaling.





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Caption: Differential signaling of agonistic and antagonistic ACTH fragments.

 Inactive Fragments (e.g., CLIP): These fragments generally do not bind to the MC2R with any significant affinity and therefore do not elicit a response through this receptor. Their potential biological effects may be mediated through other, yet to be fully characterized, receptors or pathways.

Conclusion

The history of the discovery of ACTH peptide fragments is a testament to the evolution of biochemical techniques and the intricate nature of peptide hormone biology. From the initial identification of the parent hormone to the characterization of a diverse family of related peptides, this field of research has expanded our understanding of the multifaceted roles of the POMC system. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals, providing a solid foundation for future investigations into the therapeutic potential of these fascinating peptide fragments.



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